molecular formula C7H4ClNS B1590513 4-Chlorothieno[3,2-c]pyridine CAS No. 27685-94-5

4-Chlorothieno[3,2-c]pyridine

Cat. No. B1590513
CAS RN: 27685-94-5
M. Wt: 169.63 g/mol
InChI Key: VFPFMOXMHVQFNR-UHFFFAOYSA-N
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Description

4-Chlorothieno[3,2-c]pyridine is a chemical compound with the molecular formula C7H4ClNS . It is a yellow to brown solid and has a molecular weight of 169.63 .


Synthesis Analysis

The synthesis of 4-Chlorothieno[3,2-c]pyridine derivatives has been reported in the literature . The process involves the reaction of 3-bromo-4-chlorothieno[3,2-c]pyridine with cyclic amines, followed by a Suzuki reaction with boronic acids .


Molecular Structure Analysis

The molecular structure of 4-Chlorothieno[3,2-c]pyridine consists of a thieno[3,2-c]pyridine core with a chlorine atom attached . The InChI code for this compound is 1S/C7H4ClNS/c8-7-5-2-4-10-6(5)1-3-9-7/h1-4H .


Physical And Chemical Properties Analysis

4-Chlorothieno[3,2-c]pyridine is a solid compound with a melting point range of 97-102 °C . It has a molecular weight of 169.63 .

Scientific Research Applications

4-Chlorothieno[3,2-c]pyridine: A Comprehensive Analysis of Scientific Research Applications

Pharmacology Treatment of Blood Glucose Disorders: 4-Chlorothieno[3,2-c]pyridine shows promise in the treatment of disorders involving elevated plasma blood glucose. This includes potential applications in the prevention and treatment of type 1 diabetes, obesity-related diabetes, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

Chemical Synthesis Plant Growth Regulators: This compound is a key substance in the synthesis of plant growth regulators such as KT-30 (Forchlorfenuron), which promotes plant growth. It serves as an intermediate in the synthesis of various agrochemicals .

Biological Activity Nervous and Immune Systems: Related compounds like pyrrolo[3,4-c]pyridines have been found to have significant biological activities that can be used to treat diseases of the nervous and immune systems. This suggests potential research applications for 4-Chlorothieno[3,2-c]pyridine in these areas as well .

Antimicrobial Activity Antimycobacterial Applications: The compound’s structure is similar to other pyridines that have demonstrated antimycobacterial properties. This indicates a potential application for 4-Chlorothieno[3,2-c]pyridine in developing treatments against mycobacterial infections .

Antiviral Research Inhibiting Viral Replication: Given the antiviral activities found in related pyridine compounds, there is a possibility that 4-Chlorothieno[3,2-c]pyridine could be used in antiviral research to inhibit viral replication processes .

Oncology Antitumor Properties: The structural similarities with pyrrolo[3,4-c]pyridines, which have antitumor activities, suggest that 4-Chlorothieno[3,2-c]pyridine may also find application in oncology research for developing new antitumor agents .

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

4-chlorothieno[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNS/c8-7-5-2-4-10-6(5)1-3-9-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFPFMOXMHVQFNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1SC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90510885
Record name 4-Chlorothieno[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90510885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorothieno[3,2-c]pyridine

CAS RN

27685-94-5
Record name 4-Chlorothieno[3,2-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27685-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chlorothieno[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90510885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5H-Thieno[3,2-c]pyridin-4-one (1.0 g, 6.62 mmol) is dissolved in 30 mL of phosphorous oxy chloride. The solution is heated to 100° C. After 4 h, the solution is concentrated. The residue is dissolved in CH2 Cl2. The resulting solution is washed with water and saturated NaCl. The organic layer is dried over MgSO4, filtered and concentrated. The crude product is purified by column chromatography eluting with a gradient of 40% CH2Cl2 /hexanes to 60% CH2Cl2 /hexanes. The title compound (1.0 g, 5.8 mmol) is obtained as a white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Finely divided 4-oxo-4,5-dihydrothieno[3,2-c]pyridine (105.6 g, 0.69 mole) was stirred while being treated dropwise with phosphorus oxychloride (321.5 g, 2.1 mole) at 0°. The reaction mixture was then refluxed for 2.5 hours, cooled, and cautiously poured onto crushed ice (1000 mL). The resulting solution was stirred for 30 minutes and extracted with dichloromethane (3×400 mL). The organic portions were combined, dried (MgSO4), filtered, and concentrated in vacuo to a solid which was recrystallized from acetonitrile (400 mL) affording 101 g (85%) of light yellow solid, m.p. 91°.
Quantity
105.6 g
Type
reactant
Reaction Step One
Quantity
321.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
1000 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How do substituents influence the fluorescence of thieno[3,2-c]pyridine derivatives?

A1: While the provided abstracts lack specific data, they highlight that the introduction of electron-donating and electron-withdrawing groups on the thieno[3,2-c]pyridine scaffold significantly affects their absorption and fluorescence properties [, , ]. This suggests that by tailoring the substituents, one can fine-tune the optical properties of these compounds for potential applications in materials science or as fluorescent probes.

Q2: What are the potential applications of thieno[3,2-c]pyridine derivatives in materials science?

A2: Although not directly mentioned, the manipulation of absorption and fluorescence properties through substituent effects [, , ] suggests these derivatives could be explored for applications such as:

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